6-Methyl-5-nitropyridine-2,3-diamine
Overview
Description
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitropyridines has been synthesized .Molecular Structure Analysis
The molecular structure of 6-Methyl-5-nitropyridine-2,3-diamine can be determined using quantum chemical calculations . The optimized geometry and the vibrational analysis for energetically most stable structure can be obtained using DFT/B3LYP method .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazopyridines have been synthesized . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-5-nitropyridine-2,3-diamine can be analyzed using quantum chemical studies and spectroscopic investigations .Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure Analysis
The molecular structure and vibrational properties of related nitropyridine compounds have been extensively studied using spectroscopic techniques and density functional theory. For instance, Karnan et al. (2012) investigated 3-hydroxy-6-methyl-2-nitropyridine, focusing on its molecular stability and bond strength through vibrational spectroscopy and natural bond orbital analysis (Karnan, Balachandran, & Murugan, 2012).
Electronic Absorption and Luminescence Spectra
Studies have been conducted on the electronic absorption spectra of compounds like 2-ethylamino-3-methyl-4-nitropyridine, which are closely related to 6-Methyl-5-nitropyridine-2,3-diamine. These studies include the measurement of luminescence spectra and life times at different temperatures, providing insights into the electronic properties of such compounds (Lorenc et al., 2002).
Synthesis and Chemical Reactivity
Research on the synthesis of related 3-nitropyridines, involving reactions with ketones or aldehydes, offers valuable information on the chemical reactivity and potential applications of 6-Methyl-5-nitropyridine-2,3-diamine. This includes understanding the molecular transformations and mechanisms involved in the synthesis process (Tohda et al., 1990).
Nonlinear Optical Materials
The potential of nitropyridine derivatives as nonlinear optical materials has been explored. For instance, Justin and Anitha (2021) reported on the growth, characterization, and third-order nonlinear optical susceptibility of 3-hydroxy-6-methyl-2-nitropyridine crystals, highlighting the relevance of such studies to the field of optical materials (Justin & Anitha, 2021).
Quantum Chemical Studies
Quantum chemical studies on similar nitropyridine derivatives, such as 2-amino-3-methyl-5-nitropyridine, have been conducted to understand their molecular structure, vibrational spectra, and electronic properties. These studies provide a comprehensive understanding of the molecular behavior and potential applications of these compounds in various fields (Sivaprakash, Prakash, Mohan, & Jose, 2019).
Antitumor Activity
The antitumor properties of pyridine derivatives, including nitropyridines, have been studied, with a focus on their structure-activity relationships. These studies contribute to the understanding of how such compounds can be used in medicinal chemistry for cancer treatment (Temple, Rener, Waud, & Noker, 1992).
Anticoccidial Agents
Research into the synthesis and anticoccidial activity of nitropyridinecarboxamides, closely related to 6-Methyl-5-nitropyridine-2,3-diamine, reveals their potential use in treating coccidiosis, a parasitic disease in poultry. These studies provide insights into the biological activity and synthesis of effective anticoccidial agents (Morisawa, Kataoka, & Kitano, 1977).
Safety And Hazards
While specific safety and hazards information for 6-Methyl-5-nitropyridine-2,3-diamine was not found, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
6-methyl-5-nitropyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,7H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGFXLGFIQDUTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-nitropyridine-2,3-diamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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